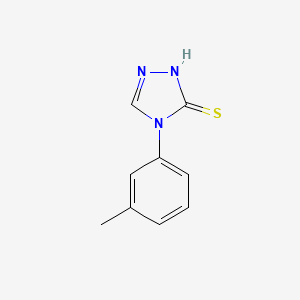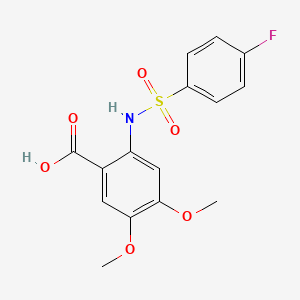![molecular formula C20H16Cl3NO4 B3592543 2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID](/img/structure/B3592543.png)
2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID
Overview
Description
2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-Indole-3-carbaldehyde: An important precursor for synthesizing biologically active molecules.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
2-[(3-ACETYL-1-BENZYL-5,6,7-TRICHLORO-2-METHYL-1H-INDOL-4-YL)OXY]ACETIC ACID stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-acetyl-1-benzyl-5,6,7-trichloro-2-methylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO4/c1-10-14(11(2)25)15-19(24(10)8-12-6-4-3-5-7-12)17(22)16(21)18(23)20(15)28-9-13(26)27/h3-7H,8-9H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGINJQERABLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C(=C(C(=C2OCC(=O)O)Cl)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3,4-dimethylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3592463.png)
![3-amino-N-propan-2-yl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3592477.png)
![3-amino-N-(2,5-dimethoxyphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3592478.png)
![N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B3592483.png)
![METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE](/img/structure/B3592485.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3592500.png)

![3-({[1,1'-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE](/img/structure/B3592522.png)
![2-(2-oxo-1-pyrrolidinyl)ethyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3592523.png)
![2-(4-methoxyphenyl)-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3592535.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3592553.png)
![ETHYL 5-[(2-ETHOXYPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3592561.png)

![2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3592575.png)
